N-Methyl-L-aspartic acid N-Methyl-L-aspartic acid
Brand Name: Vulcanchem
CAS No.: 4226-18-0
VCID: VC21538510
InChI: InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
SMILES: CNC(CC(=O)O)C(=O)O
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

N-Methyl-L-aspartic acid

CAS No.: 4226-18-0

Cat. No.: VC21538510

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-L-aspartic acid - 4226-18-0

CAS No. 4226-18-0
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2S)-2-(methylamino)butanedioic acid
Standard InChI InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Standard InChI Key HOKKHZGPKSLGJE-VKHMYHEASA-N
Isomeric SMILES CN[C@@H](CC(=O)O)C(=O)O
SMILES CNC(CC(=O)O)C(=O)O
Canonical SMILES CNC(CC(=O)O)C(=O)O

Chemical Identity and Properties

N-Methyl-L-aspartic acid, also known as NMLA, is a methylated derivative of the amino acid L-aspartic acid. The compound features a methyl group attached to the nitrogen atom of aspartic acid, creating a secondary amine structure while maintaining the carboxylic acid functional groups characteristic of aspartic acid.

Basic Chemical Information

The fundamental chemical properties of N-Methyl-L-aspartic acid are summarized in Table 1.

Table 1: Chemical Identity of N-Methyl-L-aspartic acid

PropertyValue
Chemical NameN-Methyl-L-aspartic acid
Alternative NamesNMLA, N-α-Methyl-L-aspartic acid
CAS Registry Number4226-18-0
Molecular FormulaC₅H₉NO₄
Molecular Weight147.13 g/mol
StructureMethylated L-aspartic acid
Purity (commercial)≥98%

The compound shares structural similarities with N-methyl-D-aspartic acid (NMDA), but differs in stereochemistry at the alpha carbon, which significantly affects its biological activity and receptor binding properties .

Physical Properties

N-Methyl-L-aspartic acid presents as a white to off-white crystalline powder under standard conditions. Its physical characteristics are important for identification, handling, and application in research settings.

Physical Characteristics

The key physical properties of N-Methyl-L-aspartic acid are presented in Table 2.

Table 2: Physical Properties of N-Methyl-L-aspartic acid

PropertyValue
Physical AppearanceWhite to off-white crystalline powder
Melting Point185°C
Boiling Point267.21°C (estimated)
Density1.4285 g/cm³ (estimated)
Refractive Index1.4210 (estimated)
SolubilitySoluble in dilute aqueous base
pKa2.21±0.23 (Predicted)

The compound's solubility characteristics are particularly important for laboratory applications, as it dissolves readily in dilute aqueous base solutions, facilitating its use in biological experiments and assays .

Synthesis Methods

The synthesis of N-Methyl-L-aspartic acid typically follows pathways similar to those used for its D-isomer, with appropriate modifications to maintain stereochemical integrity.

General Synthetic Approach

While the search results primarily discuss the synthesis of the D-isomer, similar principles apply to the L-isomer with appropriate starting materials. The general synthetic pathway involves:

  • Starting with L-aspartic acid as the base material

  • Protecting the amino group to prevent unwanted side reactions

  • Performing selective methylation of the amino group

  • Removing the protecting groups to yield the final product

Detailed Synthesis Protocol

A detailed synthesis protocol for N-methyl-aspartic acid (D-isomer) that could be adapted for the L-isomer involves:

  • Amino protection reaction using tert-Butyl dicarbonate in aqueous acetone with triethylamine

  • Methylation using formic acid and trioxymethylene (formaldehyde source)

  • Deprotection using concentrated hydrochloric acid to remove the BOC protecting group

This approach avoids dimethylation problems and uses less toxic reagents compared to traditional methods employing methyl iodide or dimethyl sulfate, making it more environmentally friendly and safer for laboratory personnel .

Biological Activity and Pharmacological Effects

N-Methyl-L-aspartic acid and related compounds exhibit significant neuroendocrine effects, particularly on hormone secretion patterns.

Neuroendocrine Effects

N-Methyl-aspartic acid acts as an agonist at glutamate receptors in the central nervous system, stimulating the release of gonadotropin-releasing hormone (GnRH) and affecting the secretion of various pituitary hormones .

Studies in ewes demonstrated that intravenous injection of N-methyl-D,L-aspartic acid (NMA) produced:

  • Rapid release of luteinizing hormone (LH) pulses (within 15 minutes)

  • Increased growth hormone (GH) secretion

  • Prolonged suppression of prolactin secretion (up to 1 hour)

  • Variable responses between individual animals

Dose-Dependent Hormone Responses

Research in Soay rams established dose-dependent effects of N-methyl-D,L-aspartate on hormone secretion:

  • Beta-endorphin secretion increased in a dose-dependent manner (over the range 1 to 20 mg/kg)

  • Initial increase in beta-endorphin occurred within 2-4 minutes post-injection

  • Peak levels were observed after 20-100 minutes

  • Prolactin concentrations also increased in a dose-dependent manner, but only under specific photoperiodic conditions

  • The magnitude of response varied with exposure to different photoperiods

Research Applications

N-Methyl-L-aspartic acid has several important research applications in neuroscience and endocrinology.

Neuroendocrine Probe

The compound serves as a valuable probe for investigating neuroendocrine control mechanisms, particularly for:

  • Studying the regulation of beta-endorphin secretion

  • Examining prolactin release mechanisms

  • Investigating luteinizing hormone secretion patterns

  • Understanding photoperiodic effects on hormone secretion

Reproductive Physiology Research

In reproductive physiology studies, N-methyl-aspartic acid and its analogues help elucidate:

  • Mechanisms controlling GnRH release

  • Factors affecting ovulation

  • Seasonal variations in reproductive hormone secretion

  • Nutritional effects on reproductive function

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